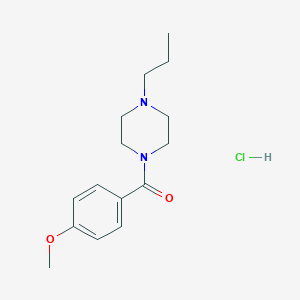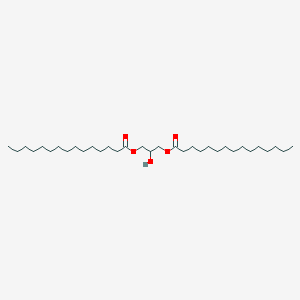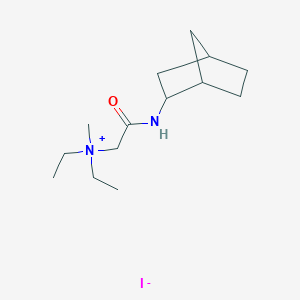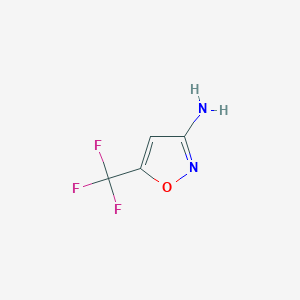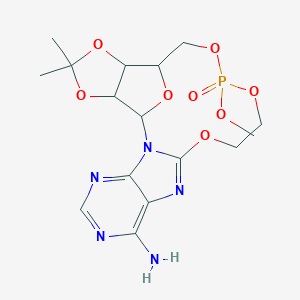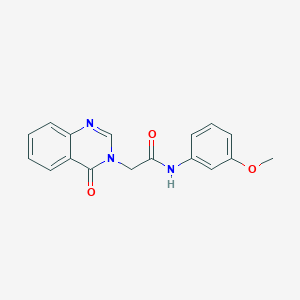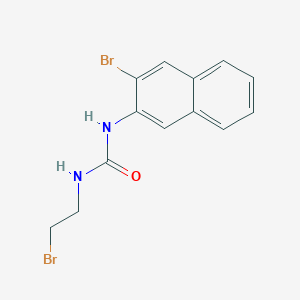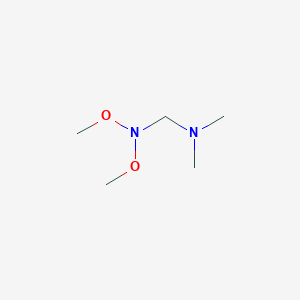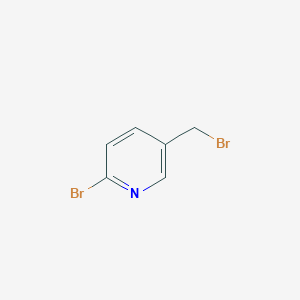
2-Bromo-5-(bromométhyl)pyridine
Vue d'ensemble
Description
Le dihydrokaïnate, également connu sous le nom d'acide dihydrokaïnique, est un composé organique de formule chimique C10H17NO4. Il s'agit d'un acide dicarboxylique, ce qui signifie qu'il contient deux groupes fonctionnels d'acide carboxylique. Le dihydrokaïnate est principalement connu pour son rôle d'inhibiteur du transporteur de glutamate GLT-1, ce qui est important dans le domaine des neurosciences .
Applications De Recherche Scientifique
Le dihydrokaïnate a plusieurs applications en recherche scientifique, notamment :
Pharmacologie : Il est utilisé pour étudier les effets de l'inhibition du transporteur de glutamate sur l'activité neuronale et la neuroprotection.
Biochimie : Le dihydrokaïnate est utilisé dans les études sur le transport et le métabolisme des acides aminés.
Recherche médicale : Le composé est utilisé dans la recherche sur les maladies neurodégénératives, telles que les maladies d'Alzheimer et de Parkinson, pour explorer des cibles thérapeutiques potentielles.
Mécanisme d'action
Le dihydrokaïnate exerce ses effets principalement en inhibant le transporteur de glutamate GLT-1. Cette inhibition empêche la recapture du glutamate de la fente synaptique, ce qui entraîne une augmentation des niveaux extracellulaires de glutamate. Le glutamate élevé peut alors interagir avec les récepteurs du glutamate, influençant l'activité neuronale et conduisant potentiellement à une excitotoxicité dans certaines conditions . Les cibles moléculaires impliquées comprennent le transporteur GLT-1 et divers récepteurs du glutamate .
Mécanisme D'action
Target of Action
2-Bromo-5-(bromomethyl)pyridine is a versatile compound used in various chemical reactions. It doesn’t have a specific biological target, but it serves as a key intermediate in the synthesis of more complex molecules .
Mode of Action
This compound is primarily used in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . In this reaction, the bromine atoms in 2-Bromo-5-(bromomethyl)pyridine are replaced by other groups, allowing the formation of new carbon-carbon bonds .
Biochemical Pathways
As a synthetic intermediate, 2-Bromo-5-(bromomethyl)pyridine doesn’t directly participate in any biochemical pathways. The molecules synthesized from it might be involved in various biochemical processes, depending on their structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the final compound synthesized from it .
Result of Action
The result of the action of 2-Bromo-5-(bromomethyl)pyridine is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of methyleneimidazole substituted biaryls, which are inhibitors of human 17α-hydroxylase-17,20-lyase .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le dihydrokaïnate peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réduction de l'acide kaïnique, un composé naturel, pour produire du dihydrokaïnate. La réaction implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle du dihydrokaïnate peut impliquer une synthèse à grande échelle utilisant des méthodes de réduction similaires. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification pour garantir que le produit final répond aux normes requises pour la recherche et les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrokaïnate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le dihydrokaïnate peut être oxydé pour former divers dérivés oxydés.
Réduction : Comme mentionné, le dihydrokaïnate lui-même est produit par la réduction de l'acide kaïnique.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes acide carboxylique.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le dihydrokaïnate comprennent :
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : tels que le borohydrure de sodium.
Réactifs de substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du dihydrokaïnate peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction produit généralement le dihydrokaïnate lui-même .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide domoïque : Un autre composé similaire à l'acide kaïnique, utilisé dans la recherche sur l'excitotoxicité et la neurodégénérescence.
L-Glutamate : Le ligand endogène des récepteurs du glutamate, impliqué dans de nombreux processus physiologiques dans le cerveau.
Unicité du dihydrokaïnate
Le dihydrokaïnate est unique en son genre par son inhibition sélective du transporteur de glutamate GLT-1, ce qui le distingue d'autres composés similaires qui peuvent agir comme des agonistes des récepteurs ou avoir des effets plus larges sur le transport du glutamate .
Propriétés
IUPAC Name |
2-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMIKBAPPOPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423714 | |
| Record name | 2-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-45-8 | |
| Record name | 2-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
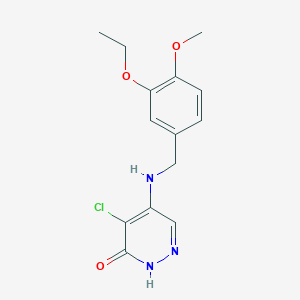
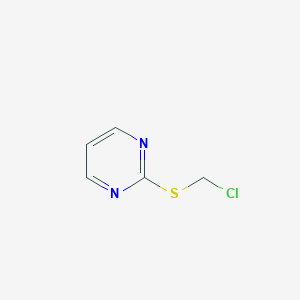

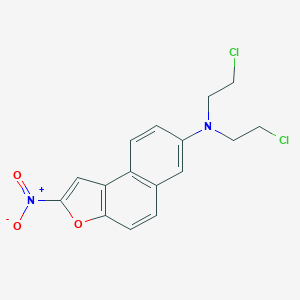
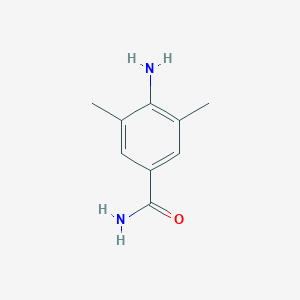
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
